molecular formula C4H2BrFS B3261745 4-Bromo-2-fluorothiophene CAS No. 34746-38-8

4-Bromo-2-fluorothiophene

Cat. No.: B3261745
CAS No.: 34746-38-8
M. Wt: 181.03 g/mol
InChI Key: KMVFGVFFNSPCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorothiophene is a chemical compound with the molecular formula C4H2BrFS . It is used in laboratory chemicals and in the manufacture of substances for scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with bromine and fluorine substituents. The average mass of the molecule is 181.026 Da and the monoisotopic mass is 179.904449 Da .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C and should be stored under inert gas at a temperature less than 0°C . It has a boiling point of 60°C at 37 mmHg and a flash point of 47°C . The specific gravity is 1.81 and the refractive index is 1.55 .

Scientific Research Applications

Electronic Properties Tuning

4-Bromo-2-fluorothiophene and its derivatives are explored in the context of tuning electronic properties of conjugated polythiophenes. For instance, a study involving 3-Fluoro-4-hexylthiophene, a compound related to this compound, demonstrated its use in modifying the electronic characteristics of polythiophenes. The research investigated the synthesis of 3-Fluoro-4-hexylthiophene and its effects on the electronic properties of polymers synthesized from it, analyzing these effects through methods like cyclic voltammetry and UV-vis spectroscopy (Gohier et al., 2013).

Synthesis and Electropolymerization

Another aspect of research focuses on the synthesis of thiophene derivatives, including methods for producing 3-Fluorothiophene from compounds like 2-bromo-3-chlorothiophene. The study described not only the synthetic pathway but also explored the potential of electropolymerizing the synthesized product (Kassmi et al., 1994).

Molecular Orbital Calculations

In-depth analysis of the chemical shifts in fluorothiophenes, including 2-fluorothiophenes, has been performed using molecular orbital calculations. This research provides insights into the electronic structure and properties of fluorothiophenes, aiding in understanding their behavior in various chemical contexts (Rodmar, 1971).

Structural Investigations

Structural studies of halogen-substituted compounds, including those similar to this compound, have been conducted to understand their crystal structures and interactions. For example, research on 4-halo-1,2,3,5-dithiadiazolyl radicals provided insights into the crystal structures and intermolecular interactions of these compounds (Knapp et al., 2005).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde has been explored, highlighting the potential applications of this compound derivatives in creating novel compounds with specific properties (Jagadhani et al., 2015).

Anaerobic Degradation Studies

Research into the anaerobic degradation of halogenated phenols, including compounds related to this compound, has provided insights into environmental and biochemical processes involving these compounds (Häggblom & Young, 1995).

Bromination Reactions

The bromination of thiophene derivatives, including those related to this compound, has been studied to understand their reactivity and potential applications in organic synthesis (Shirinian et al., 2012).

Safety and Hazards

4-Bromo-2-fluorothiophene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-2-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFS/c5-3-1-4(6)7-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFGVFFNSPCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluorothiophene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluorothiophene
Reactant of Route 3
4-Bromo-2-fluorothiophene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluorothiophene
Reactant of Route 5
4-Bromo-2-fluorothiophene
Reactant of Route 6
4-Bromo-2-fluorothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.